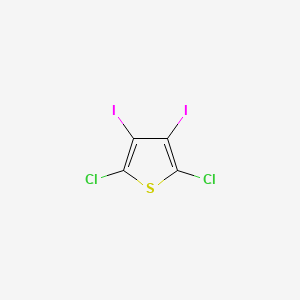

2,5-Dichloro-3,4-diiodothiophene

Description

2,5-Dichloro-3,4-diiodothiophene is a highly halogenated thiophene derivative featuring chlorine and iodine substituents at the 2,5- and 3,4-positions, respectively. Its synthesis involves modified halogenation protocols, such as those described by Ayres, and coupling procedures akin to Cohen’s method for perfluorobiphenyls, yielding high-purity products suitable for further functionalization . This compound serves as a versatile precursor for synthesizing heterocyclic derivatives containing sulfur, selenium, tellurium, phosphorus, and other heteroatoms, enabling applications in materials science and coordination chemistry .

Recent studies highlight its role in organic photovoltaics. For instance, it acts as a solid additive in organic solar cells (OSCs), enhancing crystallinity and charge transport in active layers.

Propriétés

IUPAC Name |

2,5-dichloro-3,4-diiodothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2I2S/c5-3-1(7)2(8)4(6)9-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFBFGFBWSIZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1I)Cl)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2I2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.82 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,4-diiodothiophene typically involves halogenation reactions. One common method is the direct halogenation of thiophene derivatives. For instance, starting with 2,5-dichlorothiophene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or a halogen exchange reaction . The reaction conditions often require controlled temperatures and the use of solvents like acetic acid to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichloro-3,4-diiodothiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated thiophenes, while coupling reactions can produce complex aromatic compounds .

Applications De Recherche Scientifique

2,5-Dichloro-3,4-diiodothiophene has several applications in scientific research:

Organic Solar Cells: It is used as a solid additive to enhance the performance of organic solar cells by optimizing molecular packing and charge transport.

Material Science: The compound is utilized in the synthesis of advanced materials, including conductive polymers and organic semiconductors.

Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-3,4-diiodothiophene in organic solar cells involves its role as a solid additive. It helps in optimizing the molecular packing of acceptor materials, reducing charge recombination, and enhancing charge transport. This results in improved short-circuit current density and fill factor, leading to higher power conversion efficiencies . The molecular targets and pathways involved include interactions with small-molecular acceptors and polymeric acceptors in the blend films .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Halogenated Thiophenes

- Its rigid, sterically hindered framework contrasts with the planar thiophene backbone, limiting its utility in π-conjugated systems but favoring applications in asymmetric catalysis .

- Multi-selenophene acceptors: Selenophene-based dimers (e.g., in ’s [6]) achieve over 18.5% efficiency in OSCs, outperforming iodine/thiophene hybrids. The larger atomic radius of selenium enhances charge mobility compared to iodine, though 2,5-dichloro-3,4-diiodothiophene’s dual halogenation may improve interfacial interactions .

Halogenated Pyrroles

Dioxolane and 4-thiazolidinone derivatives of dichloro-diformyl pyrroles () exhibit antimicrobial activity. The substitution of nitrogen (pyrrole) versus sulfur (thiophene) alters electronic properties: pyrroles are more electron-rich, favoring biological interactions, while thiophenes prioritize materials applications .

Toxicity Considerations

Structural differences—thiophene vs. phenol cores—suggest distinct metabolic pathways, though iodinated compounds may pose unique environmental risks .

Activité Biologique

2,5-Dichloro-3,4-diiodothiophene is a polyhalogenated thiophene derivative with significant potential in biological applications. This compound has garnered attention for its antimicrobial and anticancer properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic potential.

The molecular formula of this compound is , indicating the presence of two chlorine and two iodine atoms attached to the thiophene ring. This unique halogenation pattern influences both its reactivity and biological activity.

The biological activity of this compound is thought to involve interactions with various molecular targets in biological systems. The halogen atoms may enhance the compound's ability to form reactive intermediates that can interact with enzymes or cellular receptors, leading to antimicrobial or anticancer effects. However, detailed studies on the precise mechanisms remain limited.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. These findings highlight its potential as a lead compound in cancer therapy.

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of up to 15 mm for S. aureus at a concentration of 100 µg/mL.

- Anticancer Study : In vitro experiments on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of exposure.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Significant | Moderate | Broad-spectrum activity |

| 3-Chloro-2,5-diiodothiophene | Moderate | Low | Less effective against cancer cells |

| 2,5-Dibromothiophene | Low | Moderate | Limited antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.